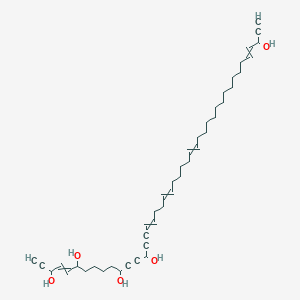
Casein calcium oeotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein calcium oeotide, also known as casein phosphopeptide-calcium chelate, is a bioactive compound derived from casein, the main protein found in milk. This compound is known for its ability to bind calcium and enhance its absorption in the human body. It plays a crucial role in promoting bone health and preventing calcium deficiency-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: Casein calcium oeotide is typically prepared through the enzymatic hydrolysis of casein. Proteases such as trypsin or chymotrypsin are used to hydrolyze casein into smaller peptides, including casein phosphopeptides. These peptides are then chelated with calcium ions to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Hydrolysis: Casein is hydrolyzed using specific proteases to produce casein phosphopeptides.
Chelation: The resulting peptides are mixed with calcium chloride solution under controlled conditions to facilitate chelation.
Purification: The chelated product is purified through techniques such as ultrafiltration and lyophilization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Casein calcium oeotide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Proteases: Enzymes like trypsin and chymotrypsin are commonly used for hydrolysis.
Calcium Chloride: Used for the chelation process.
Major Products:
Casein Phosphopeptides: Intermediate products formed during hydrolysis.
This compound: The final chelated product.
Scientific Research Applications
Casein calcium oeotide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of casein calcium oeotide involves its ability to bind calcium ions through the phosphoserine residues in casein phosphopeptides. This chelation enhances the solubility and bioavailability of calcium, facilitating its absorption in the intestines. The compound also promotes the proliferation and differentiation of osteoblasts, contributing to bone formation and mineralization .
Comparison with Similar Compounds
Casein Phosphopeptides: These are the precursor peptides that bind calcium to form casein calcium oeotide.
Calcium Citrate: Another calcium supplement known for its high bioavailability.
Calcium Carbonate: A common calcium supplement with lower bioavailability compared to this compound.
Uniqueness: this compound is unique due to its dual function of enhancing calcium absorption and promoting bone health. Unlike other calcium supplements, it not only provides calcium but also facilitates its uptake and utilization in the body .
Properties
Molecular Formula |
C44H64O5 |
|---|---|
Molecular Weight |
673.0 g/mol |
IUPAC Name |
tetratetraconta-4,17,21,27,40-pentaen-1,12,15,43-tetrayne-3,6,11,14,42-pentol |
InChI |
InChI=1S/C44H64O5/c1-3-40(45)32-28-26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-29-33-42(47)38-39-44(49)35-31-30-34-43(48)37-36-41(46)4-2/h1-2,5,7,17,19,25,27-28,32,36-37,40-49H,6,8-16,18,20-24,26,30-31,34-35H2 |
InChI Key |
KYGMBSAVQJMJPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C=CCCCCCCCCCCCC=CCCCCC=CCCC=CC#CC(C#CC(CCCCC(C=CC(C#C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13393684.png)
![2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13393688.png)


![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)






![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)

